2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide
Descripción
2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide is a synthetic small molecule featuring a pyridazine core substituted with a pyrazole moiety at the 6-position. The molecule is further functionalized with an acetamide linker that connects to a 4-(ethylamino)-6-methylpyrimidin-2-yl group via an ethylenediamine spacer.
Propiedades
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O2/c1-3-19-14-11-13(2)23-18(24-14)21-9-8-20-16(28)12-29-17-6-5-15(25-26-17)27-10-4-7-22-27/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,20,28)(H2,19,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAOVHYROSDNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNC(=O)COC2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide is a complex organic molecule characterized by its unique structural features, which include multiple heterocyclic rings: pyrazole, pyridazine, and pyrimidine. These structural elements are known to confer diverse biological activities, making this compound a subject of interest in medicinal chemistry.
Structural Features
The molecular formula of the compound is , with a molecular weight of approximately 340.347 g/mol. The presence of nitrogen-rich heterocycles enhances its interaction potential with various biological targets, particularly enzymes and receptors involved in critical cellular processes.
| Feature | Description |
|---|---|
| Molecular Formula | C15H22N8O2 |
| Molecular Weight | 340.347 g/mol |
| Key Structural Moieties | Pyrazole, Pyridazine, Pyrimidine |
Biological Activity
Research indicates that compounds with similar structures often exhibit significant interactions with biological targets, including:
- Kinase Inhibition : The presence of piperazine and pyridazine rings suggests potential activity as a kinase inhibitor. Kinases play crucial roles in signal transduction and cellular regulation, and their inhibition can lead to therapeutic effects in cancer and inflammatory diseases.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this molecule may also possess similar properties.
- Neurotransmission Modulation : The structural components indicate potential interactions with neurotransmitter receptors, which could influence mood and cognitive functions.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Interaction : The acetamide functional group may facilitate binding to specific enzymes or receptors, modulating their activity and leading to altered cellular responses.
- Receptor Binding : The heterocyclic structure may allow for effective binding to neurotransmitter receptors or other signaling molecules, influencing pathways related to mood and cognition.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Structure–Activity Relationship (SAR) Studies : Research has shown that modifications in the substituents on the pyrimidine ring can significantly enhance inhibitory potency against specific enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid signaling pathways .
- Antiviral Activity : Related compounds have exhibited antiviral properties against various viruses, indicating a potential for therapeutic applications in viral infections .
- In Vitro Studies : Experimental assays have been conducted to evaluate the efficacy of similar compounds against specific biological targets, revealing promising results that warrant further investigation into the target compound's pharmacological profile .
Comparación Con Compuestos Similares
Pyrimidine-Triazole-Acetamide Derivatives
Compound 2e (2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide):
- Core Structure : Pyrimidine-triazole-acetamide.
- Synthesis : Microwave-assisted reaction (70°C, 30 min) yielded 30% product with a melting point of 165–167°C. Characterization included IR (N-H, C=O stretches), NMR, and HR-MS .
- Key Differences: Replaces pyridazine with pyrimidine and pyrazole with triazole. The ethylamino group in the target compound is absent here.
- Bioactivity Inference : Likely targets kinase pathways due to pyrimidine-triazole motifs, analogous to imatinib derivatives .
Benzimidazole-Pyrazole-Acetamide Derivatives
Compounds 28–32 (N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides):
- Core Structure : Benzimidazole-pyrazole-acetamide.
- Synthesis : Coupling reactions using EDCI/HOBt in DMF, with yields varying by substituent. Melting points and NMR data confirmed purity .
- Key Differences : Benzimidazole replaces pyridazine; bioactivity focuses on inhibition (exact targets unspecified).
- Bioactivity Inference: Potential protease or kinase inhibitors due to benzimidazole’s prevalence in such roles .
Pharmaceutical Acetamide Derivatives
MM0333 Series (e.g., 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide):
- Core Structure : Imidazo-pyridine-acetamide.
- Key Differences: Imidazo-pyridine core instead of pyridazine; lacks pyrazole and ethylamino-pyrimidine groups.
- Applications : Pharmaceutical APIs with unspecified therapeutic indications, highlighting acetamide’s versatility in drug design .
Comparative Data Table
Research Implications and Gaps
- Therapeutic Potential: Structural similarities to kinase inhibitors (e.g., imatinib analogs) suggest anticancer applications, but empirical validation is needed .
- Synthetic Optimization : Lower yields in pyrimidine-triazole derivatives highlight the need for improved methodologies for pyridazine analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Utilize condensation reactions involving pyrazole aldehydes and acetamide derivatives under acidic conditions (e.g., acetic acid with NaHSO₄-SiO₂ catalyst at 80°C) to form the pyridazin-3-yl scaffold .
- Step 2 : Optimize reaction efficiency via computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states, reducing trial-and-error experimentation .
- Step 3 : Monitor reaction progress using TLC (thin-layer chromatography) with reported Rf values (e.g., 0.45–0.65 in ethyl acetate/hexane systems) .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm the pyridazine (δ 7.8–8.2 ppm for aromatic protons) and pyrimidine (δ 6.5–7.0 ppm for NH groups) moieties .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide; N-H bend at ~1550 cm⁻¹ for pyrazole) .
- X-ray crystallography : Resolve bond lengths and angles (e.g., pyridazine C-N bonds at ~1.33 Å) for absolute configuration confirmation .
Q. How can researchers identify potential biological targets for this compound?
- Methodology :
- In silico docking : Use molecular docking tools (e.g., AutoDock Vina) to screen against kinase or GPCR targets, leveraging the pyrimidine and pyrazole motifs for hydrogen bonding .
- Biochemical assays : Test inhibition of kinases (e.g., EGFR or VEGFR) via fluorescence polarization assays, comparing IC₅₀ values to known inhibitors .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced binding affinity?
- Methodology :
- QSAR (Quantitative Structure-Activity Relationship) : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
- Molecular dynamics simulations : Analyze ligand-protein stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) to prioritize derivatives .
Q. What strategies optimize solubility and stability for in vivo studies?
- Methodology :
- Salt formation : Screen counterions (e.g., HCl or sodium salts) to enhance aqueous solubility (>50 µg/mL) .
- Lyophilization : Stabilize the compound in phosphate-buffered saline (PBS) at pH 7.4, monitoring degradation via HPLC over 72 hours .
Q. How to resolve contradictions in biological activity data across experimental models?
- Methodology :
- Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) .
- Metabolite profiling : Use LC-MS to identify off-target metabolites (e.g., oxidative dealkylation products) that may alter activity .
Q. What approaches are used to study structure-activity relationships (SAR) for pyridazine-pyrimidine hybrids?
- Methodology :
- Scaffold modification : Synthesize analogs with substituted pyrazoles (e.g., 3-nitro vs. 3-amino) and compare IC₅₀ values .
- Pharmacophore mapping : Align active conformers to identify critical hydrogen-bond acceptors (e.g., pyridazine oxygen) .
Safety and Handling Protocols
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
